TAAR1 Agonism: Meta-Methyl Substitution Confers Distinct Potency Profile
2-Propen-1-amine, 3-(3-methylphenyl)- exhibits moderate agonism at human TAAR1, with a reported EC50 of 1,380 nM (1.38 µM) in a cAMP accumulation assay in HEK293 cells [1]. This activity is distinct from that of its unsubstituted counterpart, cinnamylamine, which has been studied primarily as an MAO substrate rather than a TAAR1 agonist [2]. The meta-methyl group is critical for this activity profile; analogs lacking this substitution or bearing it at the para-position demonstrate significantly altered potency and efficacy at TAAR1 and related GPCRs, as established in systematic structure-activity relationship (SAR) studies of phenylalkylamines [3].
| Evidence Dimension | Potency at human TAAR1 |
|---|---|
| Target Compound Data | EC50 = 1,380 nM |
| Comparator Or Baseline | Cinnamylamine (EC50 not reported; known MAO substrate) |
| Quantified Difference | Target compound is an active TAAR1 agonist; comparator is primarily an enzyme substrate. |
| Conditions | Recombinant human TAAR1 expressed in HEK293 cells; cAMP accumulation measured by BRET assay. |
Why This Matters
This activity profile differentiates the compound for research programs targeting TAAR1-mediated signaling in neuropsychiatric or metabolic disorders, where cinnamylamine would be unsuitable.
- [1] BindingDB. (n.d.). BDBM50292711: Agonist activity at human TAAR1 (EC50 = 1,380 nM). University of California San Diego. View Source
- [2] PubMed. (n.d.). Oxidation of 3-amino-1-phenylprop-1-enes by monoamine oxidase and their use in a continuous assay of the enzyme. View Source
- [3] Gunia-Krzyzak, A., et al. (2016). Preliminary evaluation of central nervous system activity of (E)-N-2-methyl-3-phenylprop-2-enyl ((E)-N-α-methylcinnamyl) derivatives of selected aminoalkanols. Bioorganic & Medicinal Chemistry Letters, 26(12), 2844-2849. View Source
